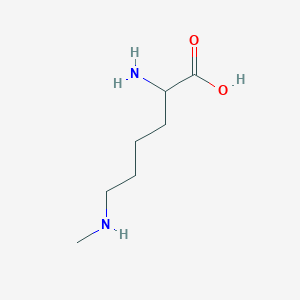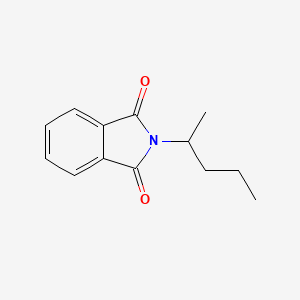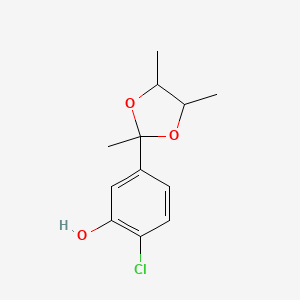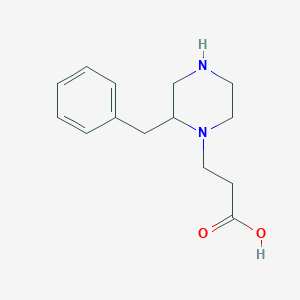
2,3-Difluorophenylaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine is a complex organic compound characterized by its unique dioxino structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo a series of reactions including alkylation, cyclization, and oxidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques might be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. Researchers could investigate its interactions with various biomolecules and its effects on biological systems.
Medicine
In medicine, 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine could be explored for its potential therapeutic properties. This might include its use as a drug candidate or as a tool for studying disease mechanisms.
Industry
In industry, this compound could be used in the development of new materials or as a component in various industrial processes. Its unique properties might make it suitable for applications in electronics, coatings, or polymers.
Mecanismo De Acción
The mechanism by which 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine might include other dioxino derivatives or compounds with similar structural features. Examples could include:
- 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxane
- 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxepine
Uniqueness
The uniqueness of 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine lies in its specific structural arrangement and the resulting chemical properties. This makes it distinct from other similar compounds and potentially valuable for various applications.
Propiedades
Número CAS |
35827-54-4 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine |
InChI |
InChI=1S/C20H18O4/c1-13-17-18(24-19(21-13)15-9-5-3-6-10-15)14(2)22-20(23-17)16-11-7-4-8-12-16/h3-12,17-20H,1-2H2 |
Clave InChI |
VNCOQQZAPHULLD-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2C(C(=C)OC(O2)C3=CC=CC=C3)OC(O1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
![2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14164996.png)

![N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B14165001.png)

![1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14165023.png)
![(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide](/img/structure/B14165026.png)

![4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole](/img/structure/B14165035.png)
![Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B14165044.png)


